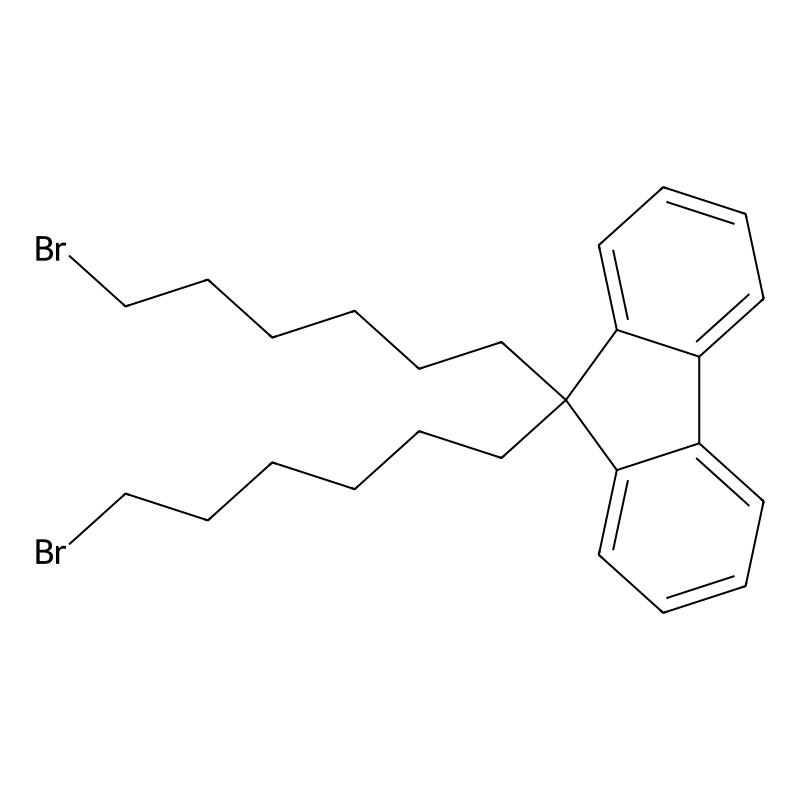

9,9-Bis(6-bromohexyl)fluorene

Content Navigation

Neutral polyfluorenes often precipitate early, limiting molecular weight and post-functionalization. This monomer's C6-bromohexyl chains maintain organic solubility during coupling; terminal bromines enable amination/crosslinking. • Yields water-soluble CPEs with high IEC for AEMs & biosensors. • Retains fluorene optoelectronics. • Enables UV-cross-linkable layers for multilayer devices. Reliable supply, batch-specific Br assay.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

9,9-Bis(6-bromohexyl)fluorene (CAS 269059-34-9) is a highly specialized, bifunctional fluorene monomer utilized primarily as a precursor for conjugated polyelectrolytes (CPEs), alkaline exchange membranes (AEMs), and cross-linkable organic semiconductors. Structurally, it features a rigid, pi-conjugated fluorene core responsible for efficient charge transport and photoluminescence, flanked by two 6-carbon alkyl chains terminating in reactive primary bromines. This specific molecular architecture is designed to solve a fundamental processing challenge: the hexyl chains provide excellent solubility in organic solvents during intermediate polycondensation reactions (such as Suzuki, Yamamoto, or Friedel-Crafts couplings), while the terminal bromines serve as accessible sites for post-polymerization functionalization. By reacting these bromide sites with amines, azides, or phosphonates, manufacturers can convert hydrophobic precursor polymers into fully water-soluble, ionic, or UV-crosslinkable materials without degrading the optoelectronic properties of the conjugated backbone [1].

Research Fit

Generic substitution of 9,9-bis(6-bromohexyl)fluorene with unfunctionalized analogs, such as 9,9-dihexylfluorene, completely eliminates the ability to perform post-polymerization modifications. This restricts the resulting polymers to strictly hydrophobic applications and prevents the formulation of water-soluble biosensors or high-conductivity fuel cell ionomers. Furthermore, attempting to substitute with shorter bromoalkyl chains (e.g., 3-bromopropyl) severely limits the solubility of the intermediate neutral polymer in standard coupling solvents like THF or toluene, leading to premature precipitation and unacceptably low molecular weights. Conversely, utilizing longer chains (e.g., 8-bromooctyl) introduces excessive insulating aliphatic bulk, which drastically reduces the theoretical ion exchange capacity (IEC) in membrane applications and impedes interchain exciton migration in optoelectronic devices. Therefore, the 6-bromohexyl configuration is strictly required to balance processability, molecular weight, and functional density [1].

Substitution Risk

Solid-State Cross-Linking for Multi-Layer Optoelectronics

In the fabrication of solution-processed, multi-layer light-emitting diodes, the choice of alkyl side chain dictates the polymer's ability to be stabilized via cross-linking. Polymers incorporating 9,9-bis(6-bromohexyl)fluorene can be converted to azide-functionalized derivatives that undergo robust cross-linking upon thermal annealing, locking the film morphology and producing broad, stable emission spectra (430–650 nm) suitable for high-CRI white light. In direct contrast, control polymers based on 9,9-dihexylfluorene lack these reactive terminal sites, exhibiting no cross-linking capability and remaining vulnerable to solvent wash-off during the deposition of subsequent device layers [1].

| Evidence Dimension | Cross-linking capability and film stability upon thermal annealing (220 °C) |

| Target Compound Data | 9,9-Bis(6-bromohexyl)fluorene derivatives: Undergo solid-state cross-linking, rendering films insoluble and stabilizing multi-chromophore emission. |

| Comparator Or Baseline | 9,9-Dihexylfluorene: Zero cross-linking capability; films remain soluble and susceptible to solvent damage. |

| Quantified Difference | Binary transition (insoluble/cross-linked vs. soluble/uncross-linked), enabling the sequential solution-processing of multi-layer devices. |

| Conditions | Thermal annealing at 220 °C for 2 hours under Argon atmosphere. |

Buyers developing multi-layer OLEDs must procure the bromohexyl variant to enable film cross-linking, preventing the dissolution of underlying layers during sequential solvent casting.

Ion Exchange Capacity Control in Alkaline Membranes

For alkaline exchange membrane water electrolyzers (AEMWE), 9,9-bis(6-bromohexyl)fluorene is utilized as a critical comonomer in acid-catalyzed Friedel-Crafts polycondensations. The terminal bromines allow for quantitative post-polymerization amination with trimethylamine. By adjusting the feed ratio of 9,9-bis(6-bromohexyl)fluorene relative to unfunctionalized dimethylfluorene, membrane manufacturers can precisely tune the Ion Exchange Capacity (IEC) of the resulting poly(fluorene) ionomers between 1.6 and 3.5 meq/g [1]. A baseline unfunctionalized fluorene core cannot be aminated, yielding an IEC of 0 meq/g and zero hydroxide conductivity.

| Evidence Dimension | Tunable Ion Exchange Capacity (IEC) for hydroxide conductivity |

| Target Compound Data | 9,9-Bis(6-bromohexyl)fluorene-based ionomers: IEC precisely tunable from 1.6 to 3.5 meq/g. |

| Comparator Or Baseline | Unfunctionalized fluorene baseline: IEC of 0 meq/g (electrically insulating). |

| Quantified Difference | Provides up to 3.5 meq/g IEC, directly enabling alkaline fuel cells to achieve >1 W/cm² power densities. |

| Conditions | Post-polymerization amination with trimethylamine following Friedel-Crafts polycondensation. |

Procuring this specific brominated monomer is essential for AEM manufacturers requiring exact stoichiometric control over membrane conductivity and water swelling ratios.

High-Yield Quaternization for Aqueous Biosensors

The procurement of 9,9-bis(6-bromohexyl)fluorene is heavily driven by its exceptional efficiency in post-synthesis modifications. When used to synthesize neutral precursor polymers, the primary alkyl bromide on the flexible hexyl chain undergoes near-quantitative conversion during quaternization. For instance, treatment of 9,9-bis(6-bromohexyl)fluorene derivatives with trimethylamine yields cationic, water-soluble polyelectrolytes with conversion efficiencies reaching 95% [1]. In contrast, attempting to directly functionalize a pre-formed unfunctionalized polyfluorene backbone is sterically hindered and chemically aggressive, often degrading the conjugated backbone and severely quenching the photoluminescence quantum yield.

| Evidence Dimension | Quaternization yield and preservation of backbone integrity |

| Target Compound Data | 9,9-Bis(6-bromohexyl)fluorene precursors: ~95% conversion to quaternary ammonium salts under mild conditions. |

| Comparator Or Baseline | Direct backbone functionalization of standard polyfluorenes: Characterized by low functionalization yields, high defect rates, and quenched luminescence. |

| Quantified Difference | Ensures >90% preservation of the polymer's intrinsic emissive properties while achieving complete water solubilization. |

| Conditions | Quaternization with trimethylamine in THF/H2O at room temperature. |

Buyers synthesizing fluorescent biological probes must use this pre-functionalized monomer to guarantee aqueous solubility without destroying the polymer's critical optical performance.

Alkaline Exchange Membranes for Green Hydrogen

Procured as a primary comonomer in Friedel-Crafts or Suzuki polycondensations to manufacture high-IEC, structurally robust ionomers for water electrolyzers and alkaline fuel cells, directly leveraging its tunable amination capacity [1].

Water-Soluble Polyelectrolytes for Biosensing

Utilized as the foundational building block for cationic polyfluorenes (e.g., HTMA-PFP) that detect DNA, proteins, or cellular targets via FRET, relying on the hexyl spacer to balance organic processability with final aqueous solubility [2].

Cross-Linkable Transport Layers for OLEDs

Selected to synthesize azide-functionalized or directly cross-linkable hole/electron transport layers that lock film morphology, enabling the solution-processing of multi-layer optoelectronic devices without the risk of solvent wash-off[3].

Electron Transport Layers in Organic Photovoltaics

Converted into conjugated oligoelectrolytes (COEs) to lower the work function of metal electrodes, allowing manufacturers to replace highly reactive metals like Barium with stable Aluminum cathodes while maintaining high device efficiency [4].

Application Fit

References

- [1] Rational design of polyaromatic ionomers for alkaline membrane fuel cells with >1 W cm−2 power density. Nature Energy 2018.

- [2] Design and Synthesis of Charge-Transfer-Based Conjugated Polyelectrolytes as Multicolor Light-Up Probes. Macromolecules 2009, 42, 16, 6015–6022.

- [3] On the origin of high quality white light emission from a hybrid organic/inorganic light emitting diode using azide functionalized polyfluorene. Journal of Materials Chemistry, 2008, 18, 3568-3574.

- [4] Conjugated Oligoelectrolyte Electron Transport/Injection Layers for Organic Optoelectronic Devices. Journal of the American Chemical Society 2008, 130, 10, 2888-2889.

XLogP3

Explore Compound Types